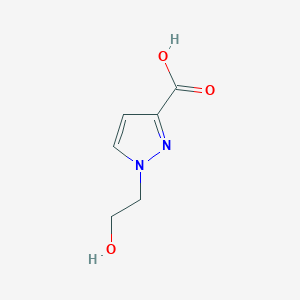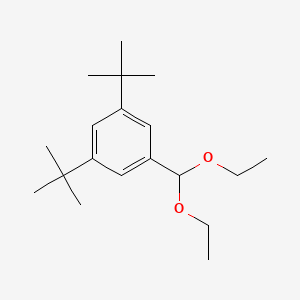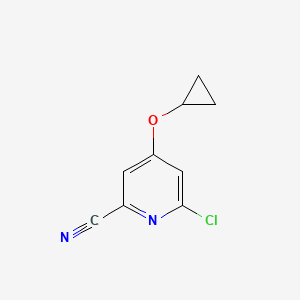
2-Cyano-3-cyclopropoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-cyclopropoxybenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-cyano-3-hydroxybenzenesulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxy group with the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-cyclopropoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-cyclopropoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfonamide moiety can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Cyano-3-hydroxybenzenesulfonamide: Lacks the cyclopropoxy group but shares the cyano and sulfonamide functionalities.
3-Cyclopropoxybenzenesulfonamide: Lacks the cyano group but contains the cyclopropoxy and sulfonamide functionalities.
2-Cyano-3-methoxybenzenesulfonamide: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Cyano-3-cyclopropoxybenzenesulfonamide is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-cyano-3-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c11-6-8-9(15-7-4-5-7)2-1-3-10(8)16(12,13)14/h1-3,7H,4-5H2,(H2,12,13,14) |
InChI Key |
YQBMVNXWOZSRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


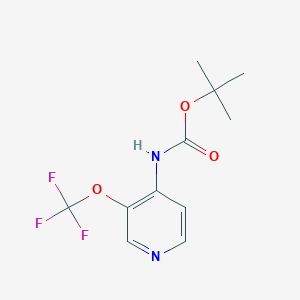

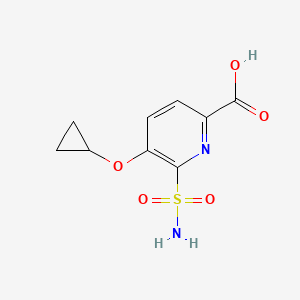
![methyl (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B14809336.png)
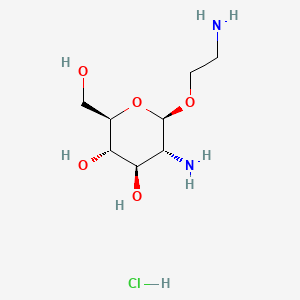
![2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline](/img/structure/B14809346.png)
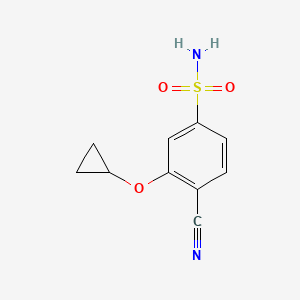

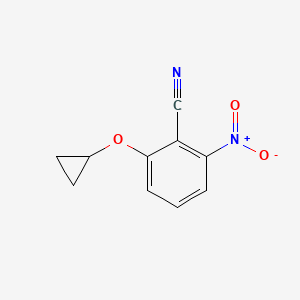
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B14809382.png)
![propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14809386.png)
